NNZ 2591

Catalog No.
S644131
CAS No.
847952-38-9
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NNZ 2591

CAS Number

847952-38-9

Product Name

NNZ 2591

IUPAC Name

(8aR)-8a-prop-2-enyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-2-4-10-5-3-6-12(10)8(13)7-11-9(10)14/h2H,1,3-7H2,(H,11,14)/t10-/m0/s1

InChI Key

WVKCGUOWPZAROG-JTQLQIEISA-N

SMILES

C=CCC12CCCN1C(=O)CNC2=O

Synonyms

cyclo-L-glycyl-L-2-allylproline, NNZ-2591

Canonical SMILES

C=CCC12CCCN1C(=O)CNC2=O

Isomeric SMILES

C=CC[C@@]12CCCN1C(=O)CNC2=O

Description

NNZ-2591 (cyclo-L-glycyl-L-2-allylproline) is an investigational synthetic analog of cyclic glycine-proline (cGP), a breakdown product of human insulin-like growth factor 1 (IGF-1), that has been chemically modified to increase its half-life, stability, and oral bioavailability. It is currently under development by Neuren Pharmaceuticals for the symptomatic treatment of Angelman, Phelan-McDermid, and Pitt Hopkins Syndromes. It was granted Orphan Drug Designation by the FDA in October 2019 and was granted a patent by the European Patent Office in December 2019. Clinical trials are expected to begin in 2020.

NNZ 2591, also known as cyclo-L-glycyl-L-2-allylproline, is a synthetic analog of cyclic glycine-proline, a naturally occurring peptide derived from insulin-like growth factor 1. This compound has been chemically modified to enhance its stability, half-life, and oral bioavailability. Developed by Neuren Pharmaceuticals, NNZ 2591 is primarily aimed at treating various neurodevelopmental disorders, including Angelman syndrome, Phelan-McDermid syndrome, Pitt-Hopkins syndrome, and Prader-Willi syndrome. It has received Orphan Drug Designation from the U.S. Food and Drug Administration, indicating its potential significance in treating rare diseases .

Typical for cyclic peptides. Its structure allows it to participate in reactions such as:

  • Hydrolysis: In the presence of water, NNZ 2591 can break down into its constituent amino acids.
  • Oxidation: The presence of double bonds in the allyl group can lead to oxidation reactions under certain conditions.
  • Peptide Bond Formation: As a peptide, it can react with other amino acids to form longer peptide chains.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems.

The synthesis of NNZ 2591 involves multiple steps:

  • Formation of Cyclic Structure: The initial step typically involves creating a cyclic diketopiperazine framework through condensation reactions between specific amino acids.
  • Allylation: An allyl group is introduced to the structure via nucleophilic substitution or similar methods.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing.

These methods ensure that NNZ 2591 retains its desired pharmacological properties while maximizing yield and purity.

NNZ 2591 is currently being investigated for its therapeutic potential in several conditions:

  • Neurodevelopmental Disorders: Clinical trials are underway to assess its efficacy in treating Angelman syndrome and related disorders.
  • Neuroprotective Agent: Its ability to protect neurons from damage makes it a candidate for broader applications in neurodegenerative diseases.
  • Research Tool: It serves as a valuable compound in studying IGF-1 related pathways and their implications in brain health .

Studies on NNZ 2591 indicate various interactions with biological systems:

  • Neuropeptide Receptors: It modulates receptors involved in neuropeptide signaling pathways, potentially influencing mood and cognition.
  • Synaptic Transmission Modulators: The compound appears to enhance synaptic plasticity, which is crucial for learning and memory processes.
  • Inflammatory Pathways: By interacting with inflammatory cytokines, NNZ 2591 may reduce neuroinflammation associated with various neurological disorders .

NNZ 2591 shares structural similarities with several other compounds that also target neurodevelopmental disorders or exhibit neuroprotective effects. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
TrofinetideAnalog of IGF-1Specifically targets Rett syndrome
Cyclic Glycine-ProlineNatural peptideFound in lower concentrations in the body
GlypromateRelated to glycine derivativesFocused on cognitive enhancement
N-acetylcysteineThiol-containing compoundAntioxidant properties; broader application spectrum

NNZ 2591's unique cyclic structure and specific modifications set it apart from these compounds, particularly regarding its targeted therapeutic applications and enhanced bioavailability .

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

194.105527694 g/mol

Monoisotopic Mass

194.105527694 g/mol

Heavy Atom Count

14

UNII

2T1HU6069S

Mechanism of Action

Insulin-like growth factor 1 (IGF-1) is a hormone secreted by glia and neurons of the CNS that plays an important role in normal brain development and response to pathologies. It is broken down into two separate molecules in the brain, both of which have synthetic analogues in development. [Glypromate], or GPE, comprises the last three peptides of IGF-1 and acts on glial cells, in contrast to its parent compound which tends to act on neurons - a synthetic analogue, [trofinetide], is currently under development by Neuren Pharmaceuticals for the treatment of traumatic brain injury, Rett Syndrome, and Fragile X Syndrome. Glypromate is further cleaved into cyclic glycine-proline (cGP), which serves a number of diverse roles including the regulation of IGF-1 bioavailability, and of which NNZ-2591 is a synthetic analogue. While the specific actions of NNZ-2591 will likely become clearer following clinical trials, IGF-1 and its derivatives are known to facilitate brain development and normal functioning by regulating responses to disease, stress, injury through a number of signaling pathways. For this reason, any therapeutic benefit observed with NNZ-2591 is likely to be the result of many diverse effects rather than action on a specific target.

Other CAS

847952-38-9

Wikipedia

NNZ-2591

Dates

Modify: 2024-02-18
Guan J, Zhang R, Dale-Gandar L, Hodgkinson S, Vickers MH: NNZ-2591, a novel diketopiperazine, prevented scopolamine-induced acute memory impairment in the adult rat. Behav Brain Res. 2010 Jul 11;210(2):221-8. doi: 10.1016/j.bbr.2010.02.039. Epub 2010 Feb 25. [PMID:20188767]
EPA Insight: NNZ-2591 patent granted in Europe to 2034 for neurodevelopmental disorders
BusinessWire: FDA Grants Orphan Drug Designation for Neuren's NNZ-2591 to Treat Angelman, Phelan-McDermid and Pitt Hopkins Syndromes
Neuren Pharmaceuticals: Product Development

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